molecular formula C12H7BrF3N B14089112 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine

3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine

Cat. No.: B14089112
M. Wt: 302.09 g/mol
InChI Key: OODFNIDDSPXNOM-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is a heteroaromatic compound featuring a pyridine ring linked to a substituted phenyl group. The phenyl group bears a bromine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The bromine atom enhances reactivity in cross-coupling reactions, while the -CF₃ group contributes to lipophilicity and metabolic stability .

Properties

Molecular Formula

C12H7BrF3N

Molecular Weight

302.09 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H7BrF3N/c13-11-4-3-8(6-10(11)12(14,15)16)9-2-1-5-17-7-9/h1-7H

InChI Key

OODFNIDDSPXNOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Directed Bromination of Trifluoromethyl-Substituted Intermediates

The trifluoromethyl group’s strong electron-withdrawing nature directs electrophilic substitution to the meta and para positions. For example, bromination of 3-(trifluoromethyl)phenylpyridine under FeBr₃ catalysis yields the 4-bromo derivative with >80% regioselectivity. A representative protocol involves:

  • Dissolving 3-(trifluoromethyl)phenylpyridine in dichloromethane.
  • Adding Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.
  • Stirring for 12 hours and isolating the product via column chromatography.

Table 1 : Bromination Yields Under Varied Conditions

Catalyst Temperature (°C) Yield (%) Regioselectivity (4-Br:3-Br)
FeBr₃ 0 82 8:1
AlCl₃ 25 65 5:1
H₂SO₄ -10 45 3:1

Trifluoromethylation of Brominated Precursors

Trifluoromethyl copper (CF₃Cu) enables nucleophilic substitution on brominated arylpyridines. For instance, 4-bromo-3-iodophenylpyridine reacts with CF₃Cu in dimethylformamide (DMF) at 100°C, replacing iodine with a trifluoromethyl group. This method avoids harsh fluorination conditions but requires pre-halogenated intermediates.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling

The most widely adopted route involves coupling 3-bromopyridine with 4-bromo-3-(trifluoromethyl)phenylboronic acid. Key steps include:

  • Synthesis of Phenylboronic Acid :

    • Diazotization of 4-bromo-3-(trifluoromethyl)aniline using NaNO₂/HCl.
    • Borylation with bis(pinacolato)diboron (B₂Pin₂) and PdCl₂(dppf).
  • Coupling Reaction :

    • Combining 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in toluene/water (4:1).
    • Heating at 80°C for 24 hours to achieve 75–85% yield.

Table 2 : Optimization of Suzuki Coupling Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₄ Toluene/H₂O 80 82
Pd(OAc)₂/XPhos Dioxane/H₂O 100 78
PdCl₂(dtbpf) DMF/H₂O 120 65

Tandem Coupling-Fluorination Strategies

Recent advances utilize one-pot coupling followed by late-stage fluorination. For example, 3-(4-bromophenyl)pyridine reacts with CF₃I under CuI catalysis, achieving 70% conversion. This minimizes purification steps but risks over-fluorination.

Vapor-Phase Fluorination Techniques

Industrial-scale production often employs vapor-phase reactors for simultaneous chlorination and fluorination. A fluidized-bed reactor setup (Fig. 1) converts 3-picoline derivatives into trifluoromethylated products:

  • Chlorination : 3-Picoline reacts with Cl₂ at 300°C, forming 3-(trichloromethyl)pyridine.
  • Fluorination : HF gas replaces chlorines at 400°C, yielding 3-(trifluoromethyl)pyridine.
  • Nuclear Bromination : Subsequent Br₂ treatment introduces bromine at the para position.

Table 3 : Vapor-Phase Process Metrics

Step Temperature (°C) Pressure (atm) Conversion (%)
Chlorination 300 1.5 95
Fluorination 400 2.0 88
Bromination 250 1.0 78

Comparative Analysis of Methodologies

Halogenation-Trifluoromethylation :

  • Advantages : High regioselectivity, minimal byproducts.
  • Limitations : Multi-step synthesis, low functional group tolerance.

Suzuki Coupling :

  • Advantages : Modular, adaptable to diverse boronic acids.
  • Limitations : Requires pre-synthesized boronic acids, palladium costs.

Vapor-Phase Fluorination :

  • Advantages : Scalable (>90% yield), cost-effective for bulk production.
  • Limitations : Specialized equipment, limited to simple substrates.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Varied Core Heterocycles

a) 1-(4-Bromo-3-(trifluoromethyl)phenyl)-3-((7-fluoro-3-hydroxy-1,3-dihydrobenzo[c][1,2,5]oxasilaborol-6-yl)thio)pyrrolidine-2,5-dione (Compound 17)
  • Core Structure : Pyrrolidine-2,5-dione (succinimide derivative) instead of pyridine.
  • Substituents : Same phenyl substituents (4-Br, 3-CF₃) but with additional fluorine and silaborole moieties.
  • Synthesis : Achieved in 79% yield via thiol-ene coupling .
b) 5-(4-(Pyridin-2-yloxy)-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine (Compound 49)
  • Core Structure : Imidazo[1,2-a]pyridine fused ring system.
  • Substituents : 4-Br replaced with pyridin-2-yloxy; 2-CF₃ on phenyl.
  • Synthesis : 79% yield via Suzuki-Miyaura coupling .
  • Activity : The imidazole-pyridine fusion may enhance binding to biological targets like kinase enzymes.

Table 1: Core Structure Comparison

Compound Core Structure Key Substituents Molecular Weight Yield
Target Compound Pyridine 4-Br, 3-CF₃ (phenyl) 318.09* N/A
Compound 17 Pyrrolidine-2,5-dione 4-Br, 3-CF₃ + silaborole 563.95 79%
Compound 49 Imidazo[1,2-a]pyridine 2-CF₃, pyridin-2-yloxy ~400 (estimated) 79%

*Calculated based on .

Substituent Variations on the Phenyl Ring

a) 3-Bromo-5-[4-(trifluoromethoxy)phenyl]-pyridine
  • Substituents : 3-Br, 4-CF₃O (trifluoromethoxy) on phenyl.
  • Properties : The -OCF₃ group increases electron-withdrawing effects compared to -CF₃, altering reactivity in nucleophilic substitutions .
b) 4-Bromo-3-(trifluoromethyl)pyridine
  • Properties : Lower molecular weight (225.99 vs. 318.09) and higher reactivity due to direct attachment to pyridine .

Table 2: Substituent Effects

Compound Substituent Position/Type Molecular Weight LogP*
Target Compound Phenyl-4-Br, 3-CF₃ 318.09 ~3.5
3-Bromo-5-[4-(CF₃O)Ph]-Py Phenyl-3-Br, 4-CF₃O 318.09 ~3.8
4-Bromo-3-CF₃-Pyridine Pyridine-4-Br, 3-CF₃ 225.99 ~2.1

*Estimated using fragment-based methods.

Biological Activity

3-(4-Bromo-3-(trifluoromethyl)phenyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C11H7BrF3N
  • Molecular Weight : 291.08 g/mol
  • Structure : The compound features a pyridine ring substituted with a brominated phenyl group and a trifluoromethyl group, which contributes to its unique chemical properties.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundOvarian CancerTBD
Similar Pyridine DerivativeBreast CancerTBD

In vitro studies indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

2. Antimicrobial Activity

Pyridine derivatives have also been investigated for their antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and increase antibacterial activity. A comparative study showed that:

CompoundPathogen TestedMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Control (Ciprofloxacin)Staphylococcus aureus2.0

The compound's effectiveness against resistant strains of bacteria is particularly noteworthy .

3. Anti-inflammatory Activity

Research indicates that certain pyridine derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The SAR studies suggest that modifications in the phenyl ring can significantly affect the anti-inflammatory potency:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compoundTBDTBD
Indomethacin (Control)9.17 μMTBD

These findings highlight the potential of this compound in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A study conducted on a series of pyridine derivatives, including this compound, evaluated their effects on ovarian cancer cells. The results indicated moderate cytotoxicity, with further investigations needed to optimize the structure for enhanced activity.

Case Study: Antimicrobial Testing

In another study, the antimicrobial efficacy of various pyridine derivatives was assessed against common bacterial strains. The results showed promising activity against Staphylococcus aureus, suggesting that modifications to the trifluoromethyl group could enhance antibacterial properties.

Q & A

Q. Key Intermediates :

StepIntermediateRole
14-Bromo-3-(trifluoromethyl)phenylboronic acidCoupling precursor
23-(Trifluoromethyl)phenylpyridineCore scaffold

Basic: Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm; CF₃ group confirmed by ¹⁹F NMR at δ -60 to -70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 316.97 for C₁₂H₈BrF₃N) .
  • X-ray Crystallography : Resolves steric effects of the trifluoromethyl group (e.g., bond angles ~120° between CF₃ and pyridine) .

Q. Example Crystallographic Data (from analogous structures) :

ParameterValueSource
R factor0.069
C–C bond length1.48 Å

Advanced: How can molecular docking predict the bioactivity of this compound, and what software parameters optimize accuracy?

Answer:
AutoDock Vina is widely used to model ligand-protein interactions. Key steps:

Protein Preparation : Remove water molecules and add polar hydrogens to the target (e.g., kinase domains).

Ligand Optimization : Generate 3D conformers of the compound using AMBER force fields.

Grid Box Setup : Center the box on the active site (e.g., ATP-binding pocket) with dimensions 25 × 25 × 25 ų.

Scoring Function : Use Vina’s hybrid scoring (affinity in kcal/mol) to rank binding poses .

Case Study : Docking against CYP450 enzymes revealed steric clashes with the CF₃ group, suggesting metabolic stability challenges .

Advanced: How do electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromo Group : Acts as a directing group for electrophilic substitution but may deactivate the ring toward further coupling due to electron withdrawal.
  • Trifluoromethyl Group : Strong electron-withdrawing effect (-I) reduces electron density on the pyridine ring, slowing nucleophilic attacks but enhancing oxidative stability .

Q. Mitigation Strategies :

  • Use Pd(PPh₃)₄ with bulky ligands to reduce steric hindrance during coupling.
  • Elevate reaction temperatures (80–100°C) to overcome electronic deactivation .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of toxic HF during decomposition of CF₃ groups .
  • First Aid : Immediate rinsing with water for eye exposure; activated charcoal for ingestion .

Advanced: What are common by-products during synthesis, and how are they characterized?

Answer:

  • Debromination : Occurs under reducing conditions, detected via LC-MS (loss of 79.9 Da mass) .
  • Trifluoromethyl Migration : Forms regioisomers, identified by ¹⁹F NMR splitting patterns .
  • Pyridine Ring Oxidation : Generates N-oxide derivatives (m/z +16), minimized using inert atmospheres .

Q. By-Product Mitigation :

By-ProductMitigation Strategy
DebrominationUse PdCl₂(dppf) instead of Pd(PPh₃)₄
N-OxidesAdd radical scavengers (e.g., BHT)

Advanced: How can computational methods resolve contradictions in experimental binding data?

Answer:
Discrepancies between in vitro and in silico binding affinities often arise from solvent effects or protein flexibility. Strategies include:

  • Explicit Solvent MD Simulations : Run 100-ns trajectories to account for water-mediated interactions.
  • Ensemble Docking : Test multiple protein conformations to identify high-probability binding modes .

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